molecular formula C10H16O2 B13294750 Cyclooctylideneacetic acid

Cyclooctylideneacetic acid

Cat. No.: B13294750
M. Wt: 168.23 g/mol
InChI Key: WVFGIZMOVYPWSE-UHFFFAOYSA-N
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Description

2-Cyclooctylideneacetic acid is an organic compound with the molecular formula C₁₀H₁₆O₂ It is characterized by a cyclooctylidene group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclooctylideneacetic acid typically involves the reaction of cyclooctanone with a suitable acetic acid derivative under controlled conditions. One common method is the condensation reaction between cyclooctanone and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2-cyclooctylideneacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclooctylideneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclooctylideneacetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclooctylideneacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclooctanone: A precursor in the synthesis of 2-cyclooctylideneacetic acid.

    Cyclooctylacetic acid: A structurally similar compound with different functional groups.

    Cyclooctylidenepropionic acid: Another related compound with a propionic acid moiety instead of acetic acid.

Uniqueness: 2-Cyclooctylideneacetic acid is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-cyclooctylideneacetic acid

InChI

InChI=1S/C10H16O2/c11-10(12)8-9-6-4-2-1-3-5-7-9/h8H,1-7H2,(H,11,12)

InChI Key

WVFGIZMOVYPWSE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=CC(=O)O)CCC1

Origin of Product

United States

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